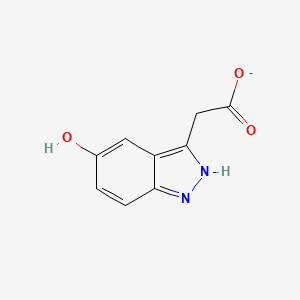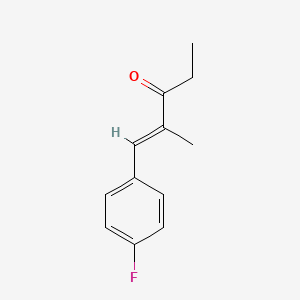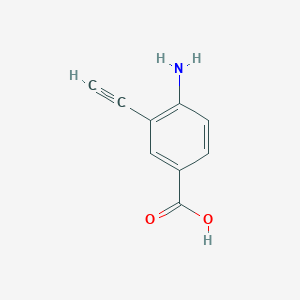
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol typically involves the reaction of butan-1-ol with a boronic ester. One common method is the hydroboration of alkenes or alkynes using a boron-containing reagent such as pinacolborane in the presence of a transition metal catalyst .
Industrial Production Methods
Industrial production of this compound often employs similar hydroboration techniques but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form various boron-containing alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various boronic esters, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of drug candidates and in medicinal chemistry for the synthesis of complex molecules.
Industry: The compound finds applications in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol involves its ability to form stable boron-carbon bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating various coupling reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound participates in the formation of carbon-carbon bonds through catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol is unique due to its specific structure, which allows for versatile reactivity in organic synthesis. Its ability to participate in various coupling reactions makes it a valuable reagent in the synthesis of complex molecules, distinguishing it from other similar boron-containing compounds.
Propiedades
Fórmula molecular |
C10H21BO3 |
|---|---|
Peso molecular |
200.09 g/mol |
Nombre IUPAC |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol |
InChI |
InChI=1S/C10H21BO3/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h12H,5-8H2,1-4H3 |
Clave InChI |
YSMADKHRXOLMHY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol](/img/structure/B11757904.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11757908.png)

![Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11757938.png)
![2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11757945.png)
![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine](/img/structure/B11757953.png)
![Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11757961.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757966.png)


![6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione](/img/structure/B11757985.png)


